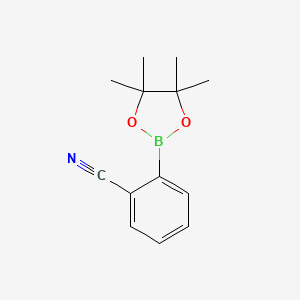
2-Benzothiazolesulfonyl chloride
Übersicht
Beschreibung
2-Benzothiazolesulfonyl chloride (BTSC) is a highly reactive organic compound widely used as a reagent for the synthesis of various molecules, especially in medicinal chemistry. It has a molecular formula of C7H4ClNO2S2 .
Synthesis Analysis
The synthesis of benzothiazole compounds, including BTSC, can be achieved through the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . A water-mediated method has been developed for the synthesis of 2-substituted benzimidazoles, benzoxazoles, and benzothiazoles in one step .Molecular Structure Analysis
The molecular structure of BTSC involves a benzene ring fused to a thiazole ring . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis
Benzothiazole and its derivatives are important heterocyclic compounds used in various chemical fields due to their rigid conjugated structure, good optical properties, and pharmacological activity . They are widely used to construct fluorescent probes .Physical And Chemical Properties Analysis
BTSC has a molecular weight of 233.7 g/mol . It has a melting point of 108-110 °C and a boiling point of 398.4±25.0 °C (Predicted). The density is 1.635±0.06 g/cm3 (Predicted) .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
- Synthesis of Pyridine Derivatives : A study by Patel and Agravat (2007) describes the use of 2-amino substituted benzothiazole and p-acetamidobenzenesulfonyl chloride for the preparation of benzothiazole derivatives, which were then evaluated for their antibacterial and antifungal activities (Patel & Agravat, 2007).
- Antimicrobial Studies of Pyridine Derivatives : Another study by Patel and Agravat (2009) further explores the antimicrobial properties of new pyridine derivatives synthesized from benzothiazoles (Patel & Agravat, 2009).
Green Chemistry and Synthesis Processes
- Advances in Green Synthesis : Gao et al. (2020) provided insights into the green chemistry approaches in synthesizing benzothiazole compounds, highlighting environmentallyfriendly methods and the potential for future developments in this field (Gao et al., 2020).
Chemical Transformations and Reactions
- Chlorination of Heterocyclic Compounds : Research by King et al. (1971) explores the chlorination of various heterocyclic and acyclic sulfonhydrazones, providing insights into the reaction mechanisms and the formation of different compounds (King et al., 1971).
- Synthesis of Benzothiazole Derivatives : Dushamov et al. (2020) discuss the treatment of benzothiazole with chlorosulfonic acid to yield sulfonyl chlorides and their reactions with various agents, revealing important chemical transformation processes (Dushamov et al., 2020).
Other Relevant Studies
- Water-Promoted Chlorination : Wimmer et al. (2018) describe an improved method for the chlorination of benzothiazoles, emphasizing the role of water in enhancing reaction efficiency (Wimmer et al., 2018).
- Analytical Methods in Environmental Studies : Herrero et al. (2014) review the analytical methods for detecting benzothiazoles in environmental matrices, highlighting their occurrence and behavior in different ecosystems (Herrero et al., 2014).
- Synthesis of 2-Substituted Benzothiazoles : Yang et al. (2017) present an efficient method for synthesizing 2-substituted benzothiazoles, demonstrating the compatibility of various substrates in the process (Yang et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3-benzothiazole-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2S2/c8-13(10,11)7-9-5-3-1-2-4-6(5)12-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSILAFDVJZUQPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00430803 | |
| Record name | 2-Benzothiazolesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00430803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzothiazolesulfonyl chloride | |
CAS RN |
2824-46-6 | |
| Record name | 2-Benzothiazolesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00430803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B1352842.png)

![4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1352861.png)

![Diazene, (4-methylphenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B1352868.png)
![3-[2-(4-methoxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1352873.png)


![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid](/img/structure/B1352887.png)
![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1352891.png)
![5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid](/img/structure/B1352892.png)

![4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1352897.png)
